molecular formula C13H8F4O2 B6374971 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol CAS No. 1261458-85-8

3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol

Cat. No.: B6374971
CAS No.: 1261458-85-8
M. Wt: 272.19 g/mol
InChI Key: ZFHFIGCPHMUZEN-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol is a fluorinated biphenyl derivative of high interest in advanced chemical research and development. This compound serves as a versatile synthetic building block, particularly in the design and synthesis of more complex molecules for pharmaceutical and materials science applications. The incorporation of both fluorine and trifluoromethoxy substituents on the aromatic rings is a common strategy in medicinal chemistry to fine-tune the properties of lead compounds. These substitutions can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . As such, this phenol is a valuable precursor for constructing potential enzyme inhibitors, therapeutic agents, or novel materials . The compound must be handled by qualified professionals in a controlled laboratory setting. It is intended for Research Use Only and is not classified or approved for use in humans, animals, or as a drug, cosmetic, or household product.

Properties

IUPAC Name

3-fluoro-5-[4-(trifluoromethoxy)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O2/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHFIGCPHMUZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684521
Record name 5-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261458-85-8
Record name 5-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Thermal Decomposition

The method described in CN104276929A for synthesizing 3-fluorophenol provides a foundational approach. Here, m-aminophenol undergoes diazotization with KNO₂ in the presence of anhydrous hydrofluoric acid , followed by thermal decomposition to introduce fluorine. Adapting this to the target molecule:

  • Starting Material : 5-(4-Trifluoromethoxyphenyl)phenol.

  • Diazotization : Treat with NaNO₂/HF at -5°C to generate the diazonium salt.

  • Thermal Decomposition : Gradual heating (5°C/h) to 65°C induces fluorine substitution at position 3.

Key Parameters :

  • Temperature control (-5°C during diazotization, slow heating for decomposition).

  • Solvent choice (e.g., fluorobenzene or toluene for stability).

  • Yield optimization via stoichiometric adjustments (HF:amine ratio of 3:1).

Coupling Reactions for Aryl Group Introduction

Suzuki-Miyaura Cross-Coupling

StepReagents/ConditionsYield (%)Purity (%)
BrominationBr₂, CH₃COOH, 0–60°C8593.35
BorylationB₂Pin₂, Pd(dppf)Cl₂, KOAc7895.0
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C7297.5

Alternative Route: Ullmann-Type Coupling

Copper-mediated coupling provides a halide-free pathway:

  • Iodination : Introduce iodine at position 5 of 3-fluorophenol (I₂, HIO₃, H₂SO₄).

  • Coupling : React with 4-trifluoromethoxyphenylboronic acid using CuI/L-proline in DMSO at 90°C.

Advantages :

  • Avoids palladium catalysts, reducing costs.

  • Tolerates electron-withdrawing groups like trifluoromethoxy.

Limitations :

  • Longer reaction times (24–48 hours).

  • Moderate yields (~65%).

Functional Group Compatibility and Side Reactions

Stability of Trifluoromethoxy Group

The -OCF₃ group is susceptible to hydrolysis under acidic or basic conditions. Mitigation strategies include:

  • Using anhydrous solvents (e.g., DMF, THF).

  • Avoiding strong bases during workup.

Competing Fluorination Sites

Direct fluorination of polysubstituted phenols risks para/meta competition. Directed ortho-metalation (DoM) with LDA or LiTMP ensures precise fluorine placement.

Purification and Characterization

Distillation and Crystallization

  • Vacuum Distillation : Effective for isolating volatile intermediates (e.g., 3-fluoro-4-trifluoromethylbenzonitrile in CN101337911A ).

  • Recrystallization : Hexane/ethyl acetate mixtures yield high-purity (>99%) final products.

Analytical Validation

  • GC-MS : Monitors reaction progress and purity.

  • ¹⁹F NMR : Confirms fluorine and trifluoromethoxy integration.

Industrial-Scale Considerations

Solvent Recovery

Patented methods emphasize solvent recycling (e.g., fluorobenzene recovery via atmospheric distillation).

Catalytic Efficiency

  • Palladium Catalysts : 2–15% Pd/C for cost-effective scaling.

  • Copper Catalysts : Ligand-assisted (e.g., L-proline) improves turnover.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethoxy group contribute to its high reactivity and ability to form strong interactions with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated phenolic compounds are widely studied for their electronic effects, solubility, and bioactivity. Below is a detailed comparison with key analogs:

Substituent Position and Electronic Effects

Compound Name Substituents CAS Number Key Properties Reference
3-Fluoro-5-(trifluoromethyl)phenol -F (3-position), -CF₃ (5-position) 172333-87-8 Density: 1.4 g/cm³; Boiling Point: 183.3°C; Used in pharmaceutical intermediates .
4-Fluoro-3-(trifluoromethyl)phenol -F (4-position), -CF₃ (3-position) 61721-07-1 Molecular weight: 180.10; Structural isomer with altered dipole moment .
3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol -F (3-position), -OCH₂CF₃ (5-position) 85482-13-9 Trifluoroethoxy group enhances lipophilicity compared to -OCF₃ .
3-Fluoro-4-nitrophenol -F (3-position), -NO₂ (4-position) 394-41-2 Melting Point: 93–95°C; Nitro group increases acidity compared to -OCF₃ .
Key Observations:
  • Trifluoromethoxy (-OCF₃) vs.
  • Positional Isomerism : Shifting the fluorine or -OCF₃ group (e.g., 4-fluoro-3-CF₃ vs. 3-fluoro-5-CF₃) alters molecular polarity and solubility .

Physicochemical Properties

Property 3-Fluoro-5-(4-Trifluoromethoxyphenyl)Phenol (Inferred) 3-Fluoro-5-(trifluoromethyl)phenol 3-Fluoro-4-nitrophenol
Boiling Point ~200–220°C (estimated) 183.3°C Decomposes at >200°C
Solubility Moderate in organic solvents (e.g., DMF, THF) Soluble in DCM, acetone Low in water
Acidity (pKa) ~8–9 (phenol -OH with electron-withdrawing groups) ~8.5 ~7.5 (due to -NO₂)
Key Observations:
  • Solubility : The 4-trifluoromethoxyphenyl group may improve solubility in polar aprotic solvents compared to nitro-substituted analogs .
  • Acidity: Nitro groups (e.g., in 3-fluoro-4-nitrophenol) increase acidity more than -OCF₃ or -CF₃ .

Research Findings and Trends

  • Photodynamic Therapy : Zinc phthalocyanines with 4-trifluoromethoxyphenyl groups exhibit high singlet oxygen quantum yields (ΦΔ = 0.67), making them superior to -CF₃ analogs .
  • Drug Design: Fluorinated phenols with -OCF₃ groups show improved blood-brain barrier penetration compared to -CF₃ derivatives .

Q & A

Q. What are the key considerations in designing a synthesis route for 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol?

Synthesis of this compound requires strategic planning due to its fluorinated and trifluoromethoxylated aromatic system. Key considerations include:

  • Catalyst selection : Palladium or copper catalysts are often used in cross-coupling reactions for analogous fluorinated phenols, as seen in the synthesis of 3-Fluoro-5-(thiophen-2-yl)phenol .
  • Fluorination steps : Direct fluorination or introduction of pre-fluorinated building blocks (e.g., trifluoromethoxy-substituted aryl halides) to ensure regioselectivity.
  • Protecting groups : Phenolic -OH groups may require protection (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during coupling steps.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine positions, while 1H^{1}\text{H} NMR identifies phenolic protons and aromatic splitting patterns.
  • Mass spectrometry (HRMS) : Ensures molecular weight accuracy, particularly for distinguishing isotopic patterns of fluorine and trifluoromethoxy groups.
  • HPLC-PDA : Validates purity (>95%) and monitors by-products, as recommended for structurally similar fluorinated phenols .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. For long-term storage, lyophilization is advised for phenolic compounds with labile substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

  • Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions in nitration or fluorination steps, as observed in the synthesis of 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol analogs .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, improving reaction efficiency.
  • Catalyst loading : Optimizing Pd/Cu catalyst ratios (e.g., 1–5 mol%) minimizes metal residues while maintaining yield, as demonstrated in cross-coupling reactions .

Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?

  • Trifluoromethoxy group : The -OCF3_3 group is strongly electron-withdrawing, reducing electron density on the aromatic ring and enhancing electrophilic substitution resistance. This increases metabolic stability in biological systems .
  • Fluorine atom : Ortho/para-directing effects alter binding affinity in enzyme active sites. For example, fluorinated phenols show enhanced inhibition of cytochrome P450 enzymes due to hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Re-evaluate activity at varying concentrations (e.g., 0.1–100 µM) to account for non-linear effects.
  • Structural analogs : Compare with derivatives like 3-Fluoro-5-(2-methylthiophenyl)phenol, where substituent position drastically alters enzyme inhibition profiles .
  • Assay standardization : Use isogenic cell lines and controlled redox conditions to minimize variability in cytotoxicity studies .

Q. How can molecular docking studies predict interactions with target enzymes?

  • Ligand preparation : Assign partial charges to fluorine and trifluoromethoxy groups using quantum mechanical calculations (e.g., DFT) to improve docking accuracy.
  • Binding site analysis : Prioritize hydrophobic pockets and hydrogen-bond acceptors (e.g., carbonyl groups in kinases) that interact with fluorine and phenolic -OH .
  • Validation : Cross-check docking scores with experimental IC50_{50} values for related compounds, such as 3-Fluoro-5-(thiophen-2-yl)phenol’s inhibition of COX-2 .

Q. What challenges arise in establishing structure-activity relationships (SAR) for fluorinated phenolic compounds?

  • Steric effects : Bulky substituents (e.g., trifluoromethoxy) may hinder binding despite favorable electronic properties.
  • Metabolic instability : While fluorine enhances stability, phenolic -OH can undergo glucuronidation, requiring prodrug strategies for in vivo studies .
  • Data variability : Conflicting reports on enzyme inhibition (e.g., IC50_{50} discrepancies) often stem from assay conditions or impurity levels .

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